molecular formula C9H7Cl2N3 B1607433 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine CAS No. 208519-10-2

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B1607433
CAS No.: 208519-10-2
M. Wt: 228.07 g/mol
InChI Key: YKEDJVVQHWJYBR-UHFFFAOYSA-N
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Description

The compound “5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the dichlorophenyl group suggests that this compound may have unique properties compared to other pyrazoles.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations. The presence of the dichlorophenyl group may influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the dichlorophenyl group .

Scientific Research Applications

Synthesis and Characterization

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine serves as a precursor in the synthesis of various complex organic compounds. A notable example includes the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives through a one-pot four-component reaction involving an aliphatic or aromatic amine, diketene, an aromatic aldehyde, and 1,3-diphenyl-1H-pyrazol-5-amine. This reaction, catalyzed by p-toluenesulfonic acid, proceeds under mild conditions and ambient temperature, yielding good product yields (Shaabani et al., 2009).

Molecular Structure Analysis

The compound also finds application in molecular structure analysis and computational studies. For instance, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was extensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction. This analysis was complemented by density functional theory (DFT) calculations to elucidate its structural geometry, electronic properties, and potential as a nonlinear optical (NLO) material (Kerru et al., 2019).

Catalytic Applications and Chemical Reactivity

The compound's derivatives have been synthesized through various catalytic approaches, demonstrating structural features conducive to computational applications and nonlinear optical properties. These studies involve the reaction of substituted and unsubstituted pyrazoles with 5-Bromothiophene carboxylic acid to synthesize amide derivatives. The synthesized compounds were further analyzed using DFT calculations to investigate their electronic structure, NMR data, and non-linear optical properties, showing significant potential for chemical reactivity and stability (Kanwal et al., 2022).

Biochemical and Medicinal Research

In biochemical and medicinal research, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized from this compound, showing promising inhibitory effects on the growth of A549 lung cancer cells. These compounds were assessed for their dosage- and time-dependent inhibitory effects, highlighting the potential therapeutic applications of such derivatives in cancer treatment (Zhang et al., 2008).

Environmental Sensing and Material Science

Additionally, this compound derivatives have been explored for their fluorescent sensing capabilities, particularly in the detection of metal ions such as Al3+ and Zn2+. The development of novel diarylethenes containing 3-(4-methylphenyl)-1H-pyrazol-5-amine demonstrated excellent fluorescence sensing abilities for these ions, with very low detection limits. This capability is essential for environmental monitoring and the development of novel sensing materials (Gao et al., 2018).

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research may focus on synthesizing new pyrazole derivatives, studying their properties, and exploring their potential applications .

Biochemical Analysis

Biochemical Properties

5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the nervous system . This interaction can lead to significant biochemical effects, including the modulation of neurotransmitter levels and nerve signal transmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines by inducing cell cycle arrest and promoting apoptosis . This suggests that this compound may have potential as an anticancer agent by modulating key cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have shown that pyrazole derivatives can fit into the active sites of target enzymes, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . This binding can result in the inhibition of enzyme activity, thereby modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biochemical activities, which may contribute to the overall temporal effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects. For example, studies on pyrazole derivatives have reported dose-dependent toxicity, including neurotoxic effects and behavioral changes in animal models . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The study of these pathways is essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, pyrazole derivatives have been shown to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, studies have shown that pyrazole derivatives can localize to the nucleus, where they may interact with nuclear receptors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEDJVVQHWJYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363401
Record name 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208519-10-2
Record name 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208519-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dichlorobenzoylacetonitrile (3.0 g) was dissolved in ethanol (15 ml) to which was subsequently added hydrazine monohydrate (0.67 ml) while cooling with ice. The mixture was heatedunder reflux for 5 hours and allowed to cool. Then, the solvent was distilled away under a reduced pressure. The resulting residue was recrystallized from ethyl acetate-hexane to obtain the title compound (1.72 g) as colorless crystals (melting point: 169-170° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
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Reactant of Route 3
5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

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